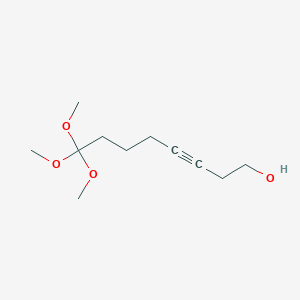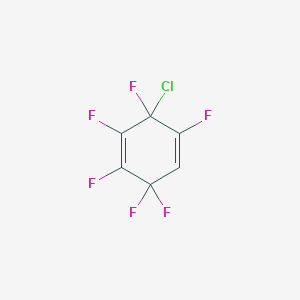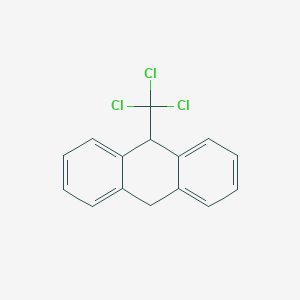
9-(Trichloromethyl)-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Trichloromethyl)-9,10-dihydroanthracene is an organic compound characterized by the presence of a trichloromethyl group attached to a dihydroanthracene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical chlorination of 9,10-dihydroanthracene using trichloromethylating agents such as carbon tetrachloride or trichloromethyl chloroformate under photochemical or thermal conditions . The reaction is usually carried out in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the trichloromethyl radical.
Industrial Production Methods
Industrial production of 9-(Trichloromethyl)-9,10-dihydroanthracene may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled introduction of the trichloromethyl group. The use of photochemical reactors with UV light sources can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
9-(Trichloromethyl)-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Methyl derivatives or other reduced forms.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(Trichloromethyl)-9,10-dihydroanthracene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-(Trichloromethyl)-9,10-dihydroanthracene involves the reactivity of the trichloromethyl group. This group can undergo radical reactions, nucleophilic substitutions, and other transformations that allow the compound to interact with various molecular targets. The pathways involved may include radical intermediates and transition states that facilitate the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloromethyl chloroformate: Another compound containing the trichloromethyl group, used as a reagent in organic synthesis.
Triphosgene: A compound with similar reactivity, used as a phosgene substitute in various chemical reactions.
Chloromethyl methyl ether: Contains a chloromethyl group and is used in organic synthesis for introducing protective groups.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility as a precursor for more complex molecules make it a valuable compound in organic chemistry .
Propriétés
Numéro CAS |
89873-34-7 |
|---|---|
Formule moléculaire |
C15H11Cl3 |
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
9-(trichloromethyl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C15H11Cl3/c16-15(17,18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
Clé InChI |
GSCWYJMIOCVDSB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC=CC=C31)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
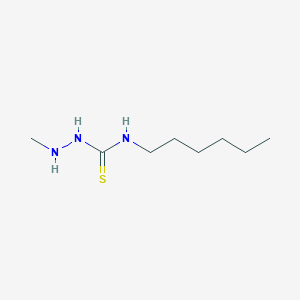
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)
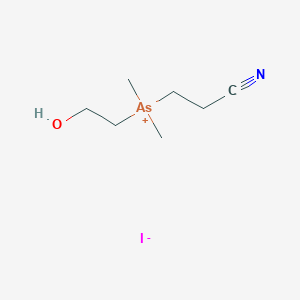
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
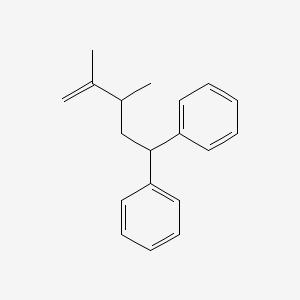
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)

